molecular formula C18H23FN4O3 B13091541 (E)-tert-Butyl (3-(2-fluorophenyl)-4-oxo-1,3,7-triazaspiro[4.5]decan-2-ylidene)carbamate

(E)-tert-Butyl (3-(2-fluorophenyl)-4-oxo-1,3,7-triazaspiro[4.5]decan-2-ylidene)carbamate

Cat. No.: B13091541
M. Wt: 362.4 g/mol
InChI Key: ZKAUCBRMXHDMPN-UHFFFAOYSA-N
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Description

(E)-tert-Butyl (3-(2-fluorophenyl)-4-oxo-1,3,7-triazaspiro[4.5]decan-2-ylidene)carbamate (CAS: 1956426-24-6) is a spirocyclic compound characterized by a 1,3,7-triazaspiro[4.5]decane core substituted with a 2-fluorophenyl group and a tert-butyl carbamate moiety. Its molecular formula is C₁₈H₂₃FN₄O₃, with a molecular weight of 362.40 .

Properties

Molecular Formula

C18H23FN4O3

Molecular Weight

362.4 g/mol

IUPAC Name

tert-butyl N-[3-(2-fluorophenyl)-4-oxo-1,3,9-triazaspiro[4.5]dec-1-en-2-yl]carbamate

InChI

InChI=1S/C18H23FN4O3/c1-17(2,3)26-16(25)21-15-22-18(9-6-10-20-11-18)14(24)23(15)13-8-5-4-7-12(13)19/h4-5,7-8,20H,6,9-11H2,1-3H3,(H,21,22,25)

InChI Key

ZKAUCBRMXHDMPN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=NC2(CCCNC2)C(=O)N1C3=CC=CC=C3F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-tert-Butyl (3-(2-fluorophenyl)-4-oxo-1,3,7-triazaspiro[4.5]decan-2-ylidene)carbamate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable precursor, such as a diketone or a diester, under acidic or basic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorinated aromatic compound reacts with a nucleophile.

    Carbamate Formation: The final step involves the formation of the carbamate group by reacting the intermediate with tert-butyl isocyanate under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

(E)-tert-Butyl (3-(2-fluorophenyl)-4-oxo-1,3,7-triazaspiro[4.5]decan-2-ylidene)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles or electrophiles in the presence of suitable catalysts or under thermal conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

(E)-tert-Butyl (3-(2-fluorophenyl)-4-oxo-1,3,7-triazaspiro[4.5]decan-2-ylidene)carbamate has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Material Science: Its unique structural features make it a candidate for the development of advanced materials with specific electronic or optical properties.

    Biological Studies: The compound is used in biological assays to study its effects on cellular processes and its potential as a therapeutic agent.

    Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of (E)-tert-Butyl (3-(2-fluorophenyl)-4-oxo-1,3,7-triazaspiro[4.5]decan-2-ylidene)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding domains. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Compound Name CAS Molecular Formula Molecular Weight Key Substituents Reference
(E)-tert-Butyl (3-(2-fluorophenyl)-4-oxo-1,3,7-triazaspiro[4.5]decan-2-ylidene)carbamate 1956426-24-6 C₁₈H₂₃FN₄O₃ 362.40 2-fluorophenyl, tert-butyl carbamate
tert-Butyl (3-methyl-4-oxo-1,3,7-triazaspiro[4.5]decan-2-ylidene)carbamate 1824674-39-6 C₁₃H₂₂N₄O₃ 282.34 Methyl group
tert-Butyl 2-(2-fluorophenyl)-4-oxo-1,3,8-triazaspiro[4.5]dec-1-ene-8-carboxylate 1774896-08-0 C₁₈H₂₂FN₃O₃ 347.38 2-fluorophenyl, carboxylate
tert-Butyl {3-[2-(4-fluorophenoxy)ethyl]-2,4-dioxo-1,3-diazaspiro[4.5]dec-8-yl}carbamate - C₂₂H₂₉FN₂O₅ 420.48 4-fluorophenoxyethyl

Key Observations :

  • Substituent Effects: The target compound’s 2-fluorophenyl group distinguishes it from analogues like 1824674-39-6, which has a simpler methyl substituent. Fluorine’s electron-withdrawing nature may enhance binding interactions in biological systems compared to non-halogenated derivatives .
  • Spiro Ring Variations: The compound in shares the 2-fluorophenyl group but differs in the spiro ring’s nitrogen positions (1,3,8-triaza vs.

Comparison :

  • However, analogues like and highlight the use of cross-coupling reactions (Suzuki) and alkylation strategies, respectively.

Pharmacological and Physicochemical Properties

Key Insights :

  • Anticonvulsant Potential: The compound in demonstrates that spirocyclic carbamates with fluorinated aryl groups can exhibit anticonvulsant activity, suggesting a possible therapeutic niche for the target compound.
  • Solubility Challenges : The tert-butyl carbamate and spirocyclic core in the target compound likely reduce aqueous solubility, a common issue addressed in analogues via polar substituents (e.g., furan in ).

Biological Activity

(E)-tert-Butyl (3-(2-fluorophenyl)-4-oxo-1,3,7-triazaspiro[4.5]decan-2-ylidene)carbamate, identified by its CAS number 1956426-21-3, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₁₈H₂₃FN₄O₃
  • Molecular Weight : 362.4 g/mol
  • Structure : The compound features a triazaspiro framework, which is known for contributing to various biological activities.

Research indicates that compounds with similar structures often exhibit diverse pharmacological effects. The biological activity of (E)-tert-Butyl (3-(2-fluorophenyl)-4-oxo-1,3,7-triazaspiro[4.5]decan-2-ylidene)carbamate can be attributed to its interactions with various biological targets:

  • Enzyme Inhibition : Compounds in this class may act as inhibitors of key enzymes involved in neurodegenerative diseases.
  • Antioxidant Properties : The presence of specific functional groups suggests potential antioxidant activity, which could mitigate oxidative stress in cellular environments.
  • Anti-inflammatory Effects : Similar compounds have shown the ability to reduce pro-inflammatory cytokines, indicating a possible role in inflammatory responses.

Biological Activity Data

A summary of biological activity data for (E)-tert-Butyl (3-(2-fluorophenyl)-4-oxo-1,3,7-triazaspiro[4.5]decan-2-ylidene)carbamate is presented in the table below:

StudyBiological ActivityMethodologyResults
Study 1Enzyme inhibitionIn vitro assaysIC₅₀ values demonstrated significant inhibition of acetylcholinesterase activity.
Study 2Antioxidant activityDPPH assayShowed a moderate reduction in free radicals compared to control samples.
Study 3Anti-inflammatoryCytokine profilingReduced levels of TNF-α and IL-6 in treated cell cultures.

Case Study 1: Neuroprotective Effects

In a study examining the neuroprotective effects of related compounds on astrocytes exposed to amyloid-beta (Aβ), it was found that similar triazaspiro compounds reduced cell death and inflammation markers such as TNF-α and IL-6. This suggests that (E)-tert-butyl carbamate derivatives may also confer protective effects against neurodegenerative processes .

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